methyl 7-cyano-1H-indole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-cyano-1H-indole-5-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound features a cyano group at the 7th position and a carboxylate ester at the 5th position of the indole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-cyano-1H-indole-5-carboxylate typically involves the esterification of indole-5-carboxylic acid followed by the introduction of a cyano group. One common method is the reaction of indole-5-carboxylic acid with methanol in the presence of a strong acid catalyst to form methyl indole-5-carboxylate. Subsequently, the cyano group can be introduced using a suitable nitrile source under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the scalability and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-cyano-1H-indole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 7-cyano-1H-indole-5-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 7-cyano-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the indole ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl indole-5-carboxylate: Lacks the cyano group, making it less versatile in certain synthetic applications.
7-Cyanoindole: Lacks the carboxylate ester group, limiting its use as an intermediate in esterification reactions.
Indole-5-carboxylic acid: Lacks both the cyano and ester groups, making it a simpler precursor in synthesis.
Uniqueness
Methyl 7-cyano-1H-indole-5-carboxylate is unique due to the presence of both the cyano and carboxylate ester groups, which enhance its reactivity and versatility in organic synthesis. This dual functionality allows for a broader range of chemical transformations and applications compared to its simpler analogs .
Properties
Molecular Formula |
C11H8N2O2 |
---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
methyl 7-cyano-1H-indole-5-carboxylate |
InChI |
InChI=1S/C11H8N2O2/c1-15-11(14)8-4-7-2-3-13-10(7)9(5-8)6-12/h2-5,13H,1H3 |
InChI Key |
BQQDANCNZGZXMD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C2C(=C1)C=CN2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.